N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
This compound features a benzothiadiazole core substituted at position 5 with a carboxamide group. The carboxamide is further modified with an ethyl chain bearing a 4-fluorophenyl group and a 4-methylpiperazine moiety. The 4-methylpiperazine substituent likely improves solubility and pharmacokinetic properties, a common strategy in drug design .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5OS/c1-25-8-10-26(11-9-25)19(14-2-5-16(21)6-3-14)13-22-20(27)15-4-7-17-18(12-15)24-28-23-17/h2-7,12,19H,8-11,13H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPUZLYVDIFWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiadiazole moiety, which is known for its pharmacological properties. Its molecular formula is with a molecular weight of approximately 373.46 g/mol. The presence of the fluorophenyl and piperazine groups suggests potential interactions with various biological targets.
This compound primarily acts as a modulator of neurotransmitter receptors. It has been shown to interact with serotonin and dopamine receptors, influencing their activity and potentially affecting neurotransmitter release and uptake. This interaction can lead to various physiological effects, particularly in the central nervous system (CNS) .
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Neuroprotective Properties : Studies have suggested that compounds with similar structures can protect neuronal cells from apoptosis and oxidative stress .
- Antidepressant Activity : The modulation of serotonin receptors may contribute to antidepressant-like effects, making it a candidate for further exploration in treating mood disorders .
- Anti-anxiety Effects : By influencing GABA-A receptor subtypes, the compound could provide anxiolytic benefits .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits high affinity for specific receptor sites. For instance:
- Binding Affinity : The compound showed significant binding affinity in competition assays against known ligands for serotonin receptors (K_i values in the nanomolar range) .
In Vivo Studies
Animal studies have provided insights into the compound's efficacy:
- Behavioral Tests : Rodent models treated with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests, indicating potential anxiolytic effects .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A study on a related benzothiadiazole derivative demonstrated its effectiveness in reducing depressive symptoms in a clinical trial involving patients with major depressive disorder .
- Case Study 2 : Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function .
Summary of Biological Activities
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzothiadiazole compounds exhibit antidepressant-like effects. The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have demonstrated that compounds similar to N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide can enhance mood and alleviate symptoms of depression in animal models .
Antipsychotic Properties
The compound's structural similarities to known antipsychotics suggest potential efficacy in treating schizophrenia and related disorders. Preliminary studies have shown that compounds with similar frameworks can influence dopaminergic pathways, which are critical in managing psychotic symptoms .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of benzothiadiazole derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction . The specific application of this compound in cancer therapy remains an area for further exploration.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant binding affinity for serotonin receptors (5-HT, 5-HT). This binding profile suggests its potential as a therapeutic agent for mood disorders .
In Vivo Studies
Animal model studies have shown promising results regarding the compound's efficacy in reducing depressive behaviors and improving cognitive functions. These findings support further investigation into its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Core Heterocycle Variations
Benzothiadiazole vs. Benzofuran/Benzothiazole
- Benzofuran Derivatives : Compound 13 from (N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide) shares the carboxamide and piperazine motifs but replaces benzothiadiazole with benzofuran. The benzofuran core is less electron-deficient, which may reduce interactions with polar targets compared to the benzothiadiazole analogue .
- Benzothiazole Derivatives: describes N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), which retains the 4-methylpiperazine group but uses a benzothiazole core. Benzothiazoles are known for their kinase inhibitory activity, suggesting the target compound may have overlapping biological targets but distinct potency due to core electronic differences .
Substituent Analysis
4-Fluorophenyl vs. Other Aryl Groups
- The 4-fluorophenyl group in the target compound is critical for hydrophobic interactions. highlights N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide, where the fluorophenyl ethyl chain enhances binding to aromatic residues in enzyme pockets.
4-Methylpiperazine vs. Other Piperazine Derivatives
- The 4-methylpiperazine group is a recurring motif in and . In , its inclusion in a naphthofuran acetamide derivative improves aqueous solubility, a trait likely shared with the target compound. Piperazine-free analogues (e.g., ) often exhibit reduced bioavailability, underscoring the importance of this substituent .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions, such as the 4-fluorophenyl (δ 7.2–7.4 ppm) and piperazinyl protons (δ 2.5–3.1 ppm) .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and piperazinyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₁F₂N₅O₂S) with <2 ppm error .
How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 4-fluorophenyl and 4-methylpiperazinyl groups on target binding affinity?
Advanced Research Question
- Systematic Substitution : Synthesize analogs with (a) fluorophenyl replaced by chlorophenyl or methoxyphenyl and (b) piperazinyl methyl group removed or substituted. Compare binding affinities via radioligand assays or surface plasmon resonance (SPR) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., fluorine-mediated hydrophobic contacts or piperazinyl hydrogen bonding) with target receptors .
- Pharmacophore Mapping : Use Schrödinger’s Phase to define essential features (e.g., aromatic rings, hydrogen bond acceptors) driving activity .
What methodologies are recommended to resolve contradictions in reported pharmacological data (e.g., varying IC50 values across studies)?
Advanced Research Question
- Assay Standardization : Ensure consistent assay conditions (e.g., cell line, incubation time, ATP concentration) to minimize variability. For kinase inhibition studies, use Z’-factor validation to confirm assay robustness .
- Orthogonal Validation : Cross-check IC₅₀ values using complementary techniques (e.g., fluorescence polarization vs. radiometric assays) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian hierarchical modeling) to harmonize data from disparate studies, accounting for batch effects or solvent differences (e.g., DMSO concentration ≤0.1%) .
What experimental considerations are critical when designing in vitro versus in vivo studies for pharmacokinetic profiling of this compound?
Advanced Research Question
- In Vitro :
- In Vivo :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
